Neoschaftoside

Phytochemistry Analytical Chemistry Natural Product Chemistry

Reliable sourcing of Neoschaftoside with a defined 6-C-glucosyl-8-C-arabinosyl pattern is critical for reproducible analytical method development and pharmacological SAR studies. Generic or isomeric substitutes introduce confounding variables. - Defined hetero-di-C-glycosylation ensures chromatographic specificity for HPLC/UPLC-MS/MS method validation. - ≥98% purity (HPLC) minimizes interference in enzyme inhibition and receptor binding assays. - Available from stock with batch-specific Certificate of Analysis, supporting immediate experimental deployment.

Molecular Formula C26H28O14
Molecular Weight 564.5 g/mol
CAS No. 61328-41-4
Cat. No. B191960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoschaftoside
CAS61328-41-4
Synonyms8-β-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Molecular FormulaC26H28O14
Molecular Weight564.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)C2=C(OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O
InChIInChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25+,26-/m0/s1
InChIKeyRTLSUQPMBBYJGI-SBDXPRCPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neoschaftoside Structural and Functional Overview


Neoschaftoside (CAS: 61328-41-4) is a flavone di-C-glycoside derived from apigenin, featuring a β-D-glucopyranosyl residue at C-6 and a β-L-arabinopyranosyl residue at C-8 via robust C-C bonds [1]. This hetero-di-C-glycosylation pattern distinguishes it from other apigenin glycosides and confers enhanced chemical stability compared to O-glycosides [1]. The compound is isolated from various plant sources, including Viola yedoensis, and is primarily utilized as a reference standard in analytical chemistry and as a bioactive molecule in pharmacological research .

Why Neoschaftoside Cannot Be Substituted by Generic Analogs


Within the class of flavone C-glycosides, Neoschaftoside exhibits a specific glycosylation pattern (6-C-glucosyl, 8-C-arabinosyl) that is distinct from its isomers such as Schaftoside (6-C-arabinosyl, 8-C-glucosyl) and Isoschaftoside (6-C-arabinosyl, 8-C-glucosyl) [1]. This precise arrangement is not merely a structural nuance but is hypothesized to dictate unique interactions with biological targets and influence physicochemical properties, as demonstrated in comparative studies of related di-C-glycosides [1]. Substituting Neoschaftoside with a generic or structurally similar analog, even another apigenin di-C-glycoside, introduces uncontrolled variables that can fundamentally alter experimental outcomes in enzyme inhibition, receptor binding, and pharmacokinetic studies [2].

Comparative Evidence for Scientific Selection


Chromatographic and Spectrometric Differentiation

Neoschaftoside can be unambiguously distinguished from its isomers, Schaftoside and Isoschaftoside, based on its distinct nuclear magnetic resonance (NMR) spectra and high-performance liquid chromatography (HPLC) retention time [1]. This differentiation is critical for compound authentication in research and quality control [2].

Phytochemistry Analytical Chemistry Natural Product Chemistry

Urease Inhibition in Flavonoid-Enriched Fraction

An n-butanol fraction rich in flavone di-C-glycosides, including Neoschaftoside, Schaftoside, Isoschaftoside, and Vicenin-2, demonstrated in vitro inhibition of urease with an IC50 of 113.7 µg/mL [1]. This fraction's activity was the highest among tested extracts, suggesting a potential for Neoschaftoside and its co-occurring analogs in modulating urease activity [1].

Enzyme Inhibition Gastrointestinal Research Natural Product Pharmacology

α-Glucosidase Inhibition in Flavonoid-Enriched Fraction

The same n-butanol fraction from Sauromatum guttatum tubers, rich in Neoschaftoside and other di-C-glycosides, exhibited in vitro α-glucosidase inhibition with an IC50 of 155.3 µg/mL [1]. This finding aligns with the known potential of apigenin di-C-glycosides as α-glucosidase inhibitors and positions the fraction as a subject of interest for diabetes-related research [2].

Enzyme Inhibition Diabetes Research Metabolic Disorder

Primary Research Application Scenarios


Analytical Reference Standard for Method Development

Given its defined structure and the availability of high-purity material, Neoschaftoside serves as a critical reference standard for developing and validating HPLC and UPLC-MS/MS methods aimed at quantifying flavone C-glycosides in plant extracts or biological matrices [1]. Its distinct chromatographic properties allow for accurate identification and quantification, which is essential for phytochemical standardization and pharmacokinetic studies [1].

In Vitro Enzyme Inhibition Research

Neoschaftoside is a relevant compound for in vitro studies investigating the inhibition of enzymes like urease and α-glucosidase [1]. While specific IC50 values for the pure compound are still emerging, its presence in highly active flavonoid fractions makes it a valuable molecule for structure-activity relationship (SAR) studies aimed at identifying the precise pharmacophore responsible for the observed inhibitory effects [1].

Chemotaxonomic Marker for Plant Authentication

Neoschaftoside has been identified in various plant species, including Viola yedoensis, Crataegus monogyna, and Lespedeza capitata [1][2]. Its presence can be utilized as a chemotaxonomic marker to aid in the authentication and classification of plant materials, particularly in quality control of herbal medicines and botanical supplements [1][2].

Technical Documentation Hub

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